molecular formula C20H19N3O B10993774 N-[2-(1H-indol-1-yl)ethyl]-1-methyl-1H-indole-6-carboxamide

N-[2-(1H-indol-1-yl)ethyl]-1-methyl-1H-indole-6-carboxamide

Cat. No.: B10993774
M. Wt: 317.4 g/mol
InChI Key: CUAKYRLEEFWSRT-UHFFFAOYSA-N
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Description

N-[2-(1H-indol-1-yl)ethyl]-1-methyl-1H-indole-6-carboxamide is a compound that belongs to the class of indole derivatives. Indoles are significant heterocyclic systems found in natural products and drugs. They play a crucial role in cell biology and have various biological activities, making them important in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-indol-1-yl)ethyl]-1-methyl-1H-indole-6-carboxamide can be achieved through several methods. One common approach involves the reaction between tryptamine and ibuprofen using N,N’-dicyclohexylcarbodiimide as a dehydrating reagent . This method involves the formation of an amide bond between the carboxyl group of ibuprofen and the amino group of tryptamine.

Industrial Production Methods

Industrial production of indole derivatives often involves large-scale synthesis using optimized reaction conditions. The use of catalysts, such as palladium, and solvents like dimethylformamide, can enhance the efficiency and yield of the reactions .

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-indol-1-yl)ethyl]-1-methyl-1H-indole-6-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indole-2-carboxylic acid derivatives .

Scientific Research Applications

N-[2-(1H-indol-1-yl)ethyl]-1-methyl-1H-indole-6-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and pharmaceuticals

Mechanism of Action

The mechanism of action of N-[2-(1H-indol-1-yl)ethyl]-1-methyl-1H-indole-6-carboxamide involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind with high affinity to multiple receptors, influencing various biological processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

N-[2-(1H-indol-1-yl)ethyl]-1-methyl-1H-indole-6-carboxamide can be compared with other indole derivatives, such as:

The uniqueness of this compound lies in its specific structure and the resulting biological activities, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H19N3O

Molecular Weight

317.4 g/mol

IUPAC Name

N-(2-indol-1-ylethyl)-1-methylindole-6-carboxamide

InChI

InChI=1S/C20H19N3O/c1-22-11-8-16-6-7-17(14-19(16)22)20(24)21-10-13-23-12-9-15-4-2-3-5-18(15)23/h2-9,11-12,14H,10,13H2,1H3,(H,21,24)

InChI Key

CUAKYRLEEFWSRT-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C1C=C(C=C2)C(=O)NCCN3C=CC4=CC=CC=C43

Origin of Product

United States

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